molecular formula C11H13N5O3S3 B3988664 ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B3988664
M. Wt: 359.5 g/mol
InChI Key: DHLRERAWPLPCGW-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethoxycarbonyl group at position 3. The molecule also contains a sulfanyl-linked acetyl amino group connected to a 5-amino-1,3,4-thiadiazole moiety.

Properties

IUPAC Name

ethyl 2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S3/c1-3-19-8(18)7-5(2)13-10(21-7)14-6(17)4-20-11-16-15-9(12)22-11/h3-4H2,1-2H3,(H2,12,15)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLRERAWPLPCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(S2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Thiazole-Carboxylate Unit Formation

The 4-methyl-1,3-thiazole-5-carboxylate fragment is synthesized via:

  • Hantzsch thiazole synthesis , involving α-keto esters, aldehydes, and sulfur-containing reagents (e.g., thiourea) .

  • Esterification of the carboxylic acid to the ethyl ester using alcohol and acid catalysts .

Example Reaction :
A α-keto ester reacts with thiourea and a methyl group donor (e.g., methyl chloride) to form the thiazole ring. Subsequent esterification introduces the ethyl group .

Coupling Reaction

The sulfanyl-acetyl-amino bridge connects the thiadiazole and thiazole moieties:

  • Thiolation : The thiadiazole’s thiol group (-SH) reacts with an acetyl-amino group (e.g., from a chloroacetyl derivative).

  • Amide bond formation : The amino group of the thiazole reacts with the acetyl group via nucleophilic substitution or coupling reagents (e.g., DCC) .

Example Reaction :
A chloroacetyl group on the thiazole undergoes nucleophilic substitution with the thiadiazole’s thiol group, followed by amidation with an amine .

Data Tables: Reaction Conditions

Reaction Stage Reagents Solvent Temperature Yield Citations
Thiadiazole synthesisThiocarbohydrazide, aromatic acidEthanol/HClReflux (80°C)60–80%
Thiazole esterificationThiourea, α-keto ester, methyl chlorideDMF50–100°C70–85%
Coupling (Thiolation)Chloroacetyl chloride, thiadiazoleDCM/Pyridine0–25°C45–65%

Biological and Functional Implications

While the query focuses on chemical reactions, the compound’s 1,3,4-thiadiazole moiety is noted for:

  • Anticancer activity : Inhibition of tubulin polymerization and kinase activity (e.g., ERK1/2) .

  • Anticonvulsant properties : GABAergic modulation and voltage-gated ion channel interaction .

Scientific Research Applications

ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ethyl thiazole/thiadiazole carboxylates. Below is a detailed comparison with structurally related derivatives:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) H-Bond Donors/Acceptors Safety Notes Reference ID
ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE (Target) C₁₂H₁₄N₆O₃S₃ 402.48 (calculated) 4-methyl thiazole, 5-amino-1,3,4-thiadiazole sulfanyl acetyl, ethoxycarbonyl Not reported 3 donors / 6 acceptors Not available
ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE C₁₂H₁₁BrN₂O₂S₂ 383.32 4-bromophenyl, thioxo group, amino Not reported 1 donor / 4 acceptors Irritant (WARNING)
ETHYL 3-((2-CHLOROPHENYL)AMINO)-5-METHYL-2,4-THIAZOLECARBOXYLATE C₁₃H₁₃ClN₂O₂S 296.77 2-chlorophenyl amino, 5-methyl 145–146 1 donor / 4 acceptors Not specified
ETHYL 2-([(DIMETHYLAMINO)METHYLENE]AMINO)-1,3-THIAZOLE-5-CARBOXYLATE C₉H₁₃N₃O₂S 227.28 Dimethylamino methylene Not reported 1 donor / 4 acceptors Not specified
ETHYL (2Z)-2-[(2,3-DIMETHYLPHENYL)IMINO]-3-(2-HYDROXYETHYL)-4-METHYL-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE C₁₇H₂₂N₂O₃S 334.43 2,3-dimethylphenyl imino, 2-hydroxyethyl Not reported 2 donors / 5 acceptors Not specified

Key Observations

Structural Variations and Bioactivity: The target compound features a 5-amino-1,3,4-thiadiazole group, which distinguishes it from analogs like the 4-bromophenyl derivative or the 2-chlorophenyl amino variant . ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE includes a thioxo group, which may increase electrophilicity and reactivity compared to the target compound’s sulfanyl-acetyl bridge.

Physicochemical Properties: The 2-chlorophenyl amino analog has a relatively high melting point (145–146°C), likely due to strong intermolecular interactions from the chlorophenyl group. In contrast, the target compound’s melting point is unreported but may be lower due to its flexible sulfanyl-acetyl chain.

Safety Profiles :

  • Only the bromophenyl derivative carries a specific safety warning (irritant), highlighting the need for careful handling of halogenated analogs.

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Impact on Properties Reference ID
5-Amino-1,3,4-thiadiazole sulfanyl Target compound Enhances H-bonding and potential antimicrobial activity
Thioxo group Bromophenyl derivative Increases electrophilicity; may lead to higher reactivity
Chlorophenyl amino Chlorophenyl analog Improves crystallinity and thermal stability
Hydroxyethyl Hydroxyethyl derivative Boosts solubility and potential for hydrophilic interactions

Research Implications

The target compound’s unique combination of a thiadiazole sulfanyl group and methyl-substituted thiazole positions it as a novel candidate for drug discovery. Future studies should focus on:

  • Synthesis optimization : Leveraging crystallography tools like SHELX for structural elucidation.
  • Biological screening: Comparing its activity against analogs with known bioactivity, such as the bromophenyl derivative .

Biological Activity

Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfany]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a compound featuring both thiadiazole and thiazole moieties, which contribute to its diverse biological activities. This article explores its cytotoxic effects, antibacterial properties, and potential applications in cancer treatment based on various studies.

Chemical Structure and Properties

The compound's structure includes:

  • Thiadiazole ring : Known for its biological activity.
  • Thiazole ring : Enhances the compound's pharmacological properties.
  • Ethyl ester group : Contributes to solubility and bioavailability.

Cytotoxic Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of breast cancer (MCF-7) and lung carcinoma (A549) cells with IC50 values as low as 0.28 µg/mL and 0.52 µg/mL, respectively .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AMCF-70.28
Compound BA5490.52
Compound CHePG-21.16

Antibacterial Properties

The compound has also demonstrated broad-spectrum antibacterial activity. Studies have indicated that thiadiazole derivatives possess effective inhibition against Gram-positive and Gram-negative bacteria. For example:

  • Compounds with electron-withdrawing groups at specific positions showed enhanced antibacterial activity against E. coli and S. aureus .

Table 2: Antibacterial Activity of Thiadiazole Derivatives

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Compound DE. coli15.6 µg/mL
Compound ES. aureus12.5 µg/mL

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of tubulin polymerization : Some thiadiazoles interact with tubulin, disrupting microtubule formation which is critical for cell division .
  • Induction of apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells through increased DNA fragmentation and activation of apoptotic pathways .

Case Studies

A notable case study involved the evaluation of a specific thiadiazole derivative's effect on various cancer cell lines:

  • Study Design : The MTT assay was used to assess cytotoxicity across multiple human cell lines.
  • Results : The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can intermediates be characterized?

The synthesis involves coupling a 5-amino-1,3,4-thiadiazole-2-thiol derivative with a chloroacetylated 4-methylthiazole precursor. Key steps include:

  • Aminothiazole preparation : Reacting 2-amino-4-methylthiazole with chloroacetyl chloride in dioxane/triethylamine to form the chloroacetamide intermediate .
  • Thiol coupling : Introducing the thiadiazole-sulfanyl group via nucleophilic substitution under controlled pH to avoid disulfide formation .
  • Purification : Recrystallization from ethanol-DMF mixtures to isolate the final product . Characterization employs TLC (chloroform:methanol 7:3) for reaction monitoring and NMR/FTIR to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, thiadiazole C=N stretches) .

Q. What analytical techniques are recommended to confirm purity and detect impurities?

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient to resolve co-eluting epimers or byproducts .
  • Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and detect sulfanyl-acetyl decomposition products .
  • Elemental analysis for nitrogen/sulfur content to validate stoichiometry .

Q. Which solvents and reaction conditions optimize solubility and stability during synthesis?

  • Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates, while ethanol is preferred for recrystallization .
  • Stability tests under varying pH (4–9) and temperature (20–60°C) reveal degradation above 50°C, necessitating cold storage (-20°C) for long-term stability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and minimize side products?

Apply response surface methodology (RSM) to evaluate variables:

  • Factors : Temperature (20–40°C), solvent ratio (dioxane:water), and equivalents of triethylamine.
  • Response : Yield (%) and impurity levels. A central composite design reduces the number of trials while identifying interactions between parameters (e.g., excess base increases hydrolysis risk) .

Q. How to resolve conflicting spectral data (e.g., NMR splitting vs. X-ray crystallography)?

  • Dynamic NMR : Assess temperature-dependent splitting to identify rotational barriers in the sulfanyl-acetyl moiety .
  • X-ray diffraction : Resolve stereochemical ambiguities in the thiadiazole-thiazole linkage, particularly if hindered rotation creates atropisomers .

Q. What computational methods predict reactivity and binding affinity for target applications?

  • DFT calculations (B3LYP/6-31G* basis set) to map electron density in the thiadiazole ring, predicting nucleophilic attack sites .
  • Molecular docking (AutoDock Vina) against biological targets (e.g., kinases) to prioritize analogs with improved hydrogen-bonding interactions .

Q. How to design analogs with enhanced bioactivity while maintaining solubility?

  • Structural modifications : Replace the ethyl ester with a methyl group to reduce hydrophobicity or introduce polar substituents (e.g., hydroxyl) on the thiazole ring .
  • SAR studies : Compare IC₅₀ values of analogs with varying sulfanyl-acetyl chain lengths to balance potency and logP .

Q. What strategies isolate and identify trace impurities during scale-up?

  • Preparative HPLC with fraction collection to isolate impurities >0.1%.
  • LC-MS/MS fragmentation patterns to deduce structures (e.g., hydrolyzed ester or oxidized sulfanyl groups) .

Q. How to assess stability under accelerated degradation conditions (e.g., light, oxidizers)?

  • Forced degradation : Expose to UV light (ICH Q1B guidelines) or 3% H₂O₂ to identify photolytic/oxidative degradation pathways .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data .

Q. What mechanistic insights explain the reactivity of the thiadiazole-thiazole core?

  • Electrophilicity : The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the sulfanyl group .
  • Tautomerism : 5-Amino-1,3,4-thiadiazole exists in equilibrium between amino and imino forms, affecting reactivity in coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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